molecular formula C17H14N4O4S2 B11540405 N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide

N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide

Cat. No.: B11540405
M. Wt: 402.5 g/mol
InChI Key: INSHKLUFPYGINQ-GIJQJNRQSA-N
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Description

N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzothiazole ring, a nitrophenyl group, and a methoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide typically involves the condensation of 4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde with 2-methoxyacetohydrazide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the methoxy group .

Scientific Research Applications

N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticonvulsant and neuroprotective properties.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with specific molecular targets.

Properties

Molecular Formula

C17H14N4O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-2-methoxyacetamide

InChI

InChI=1S/C17H14N4O4S2/c1-25-10-16(22)20-18-9-11-6-7-15(13(8-11)21(23)24)27-17-19-12-4-2-3-5-14(12)26-17/h2-9H,10H2,1H3,(H,20,22)/b18-9+

InChI Key

INSHKLUFPYGINQ-GIJQJNRQSA-N

Isomeric SMILES

COCC(=O)N/N=C/C1=CC(=C(C=C1)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Canonical SMILES

COCC(=O)NN=CC1=CC(=C(C=C1)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

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